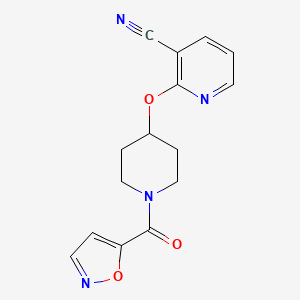
2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular formula of “2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is C15H14N4O3. Its molecular weight is 298.302.Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Herbicidal Activity
Isoxazole, nicotinic acid, and benzoic acid derivatives, including those related to the structure of the compound , have been explored for their potential as herbicides. One study focused on the synthesis and herbicidal activity of aryl-formyl piperidinone derivatives, highlighting a compound with significant inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target for herbicide action (Fu et al., 2021).
Medicinal Chemistry Applications
Isoxazole derivatives have been investigated for their medicinal properties, showing a broad spectrum of biological activities. These include antimicrobial, anticancer, antitumor, antitubercular, analgesic, anti-inflammatory, antidepressant, and anticonvulsant effects. Some isoxazole derivatives are known drugs for treating various diseases, indicating the potential utility of this compound in drug discovery and medicinal chemistry research (Duc & Dung, 2021).
Synthesis of Nucleosides and Nucleotides
Research involving the synthesis of isoxazoline or isoxazole derivatives from reactions involving nitrile oxides has implications for the development of nucleoside and nucleotide analogs, which are crucial in various biological processes and drug development. One study detailed the synthesis of 6-piperidinylpurine homo-N-nucleosides modified with isoxazolines or isoxazoles, showing potential for biochemical applications (Balalas et al., 2015).
Antimicrobial Activity
The antimicrobial activity of compounds bearing the 1,3,4-oxadiazole moiety, which is structurally related to isoxazole, suggests that derivatives of "2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile" might also possess useful antimicrobial properties. A study on the synthesis and antimicrobial evaluation of N-substituted derivatives of a related compound showed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Agricultural Chemistry
The compound's structural relations to isoxazole derivatives have been extensively reported for their use in agriculture as herbicides and insecticides. This indicates potential applications in designing new agrochemicals aimed at improving crop protection and yield (Duc & Dung, 2021).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
It is known that piperidine derivatives have a wide variety of interesting biochemical and pharmacological properties .
Action Environment
It is known that the synthesis of piperidine-containing compounds has long been widespread , suggesting that they may be stable under a variety of conditions.
Future Directions
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They still attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c16-10-11-2-1-6-17-14(11)21-12-4-8-19(9-5-12)15(20)13-3-7-18-22-13/h1-3,6-7,12H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPBFWUMBLWEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Phenylmethoxycarbonylamino)propylsulfanyl]propanoic acid](/img/structure/B2759256.png)
![Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B2759258.png)
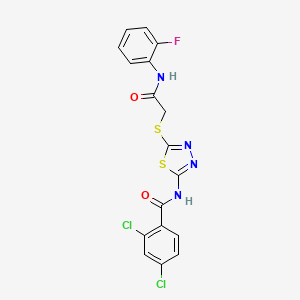
![2-Methoxyethyl 5-[(hydrazinecarbonyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2759261.png)

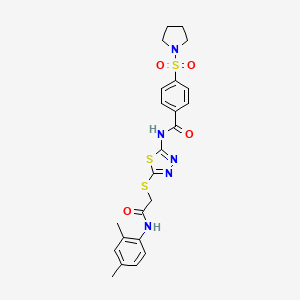
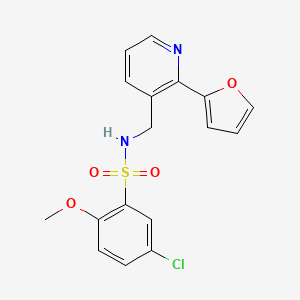
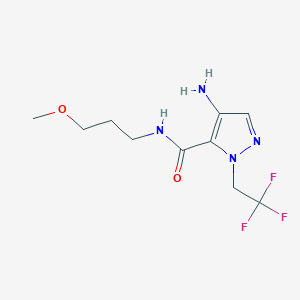
![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2759267.png)
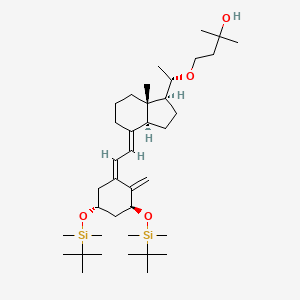
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2759271.png)


![N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2759278.png)